molecular formula C13H11NOS B2462057 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide CAS No. 1347814-99-6

4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide

Cat. No.: B2462057
CAS No.: 1347814-99-6
M. Wt: 229.3
InChI Key: VDRLZHYTPAEASC-UHFFFAOYSA-N
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Description

4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring biphenyl scaffolds, similar to this one, are frequently investigated as core structures for developing novel therapeutic agents . The carbothioamide functional group is a key pharmacophore found in molecules studied for their interaction with various biological targets . Research into analogous structures indicates potential applications, such as DNA binding and enzyme inhibition, which are valuable mechanisms in the study of antibacterial and anticancer agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound as a building block in organic synthesis or as a precursor for developing more complex molecules with potential biological activity.

Properties

IUPAC Name

4-(4-hydroxyphenyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-8,15H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRLZHYTPAEASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While the precise mechanism of action for 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide is not yet fully elucidated in publicly available literature, its chemical structure, featuring a 4'-hydroxybiphenyl core and a 4-carbothioamide functional group, suggests a rich potential for diverse biological activities. This technical guide provides a comprehensive analysis of the putative mechanisms of action for this compound, drawing upon established knowledge of the biological roles of its constituent moieties. We will explore potential enzyme inhibition, receptor modulation, and anti-proliferative activities, supported by evidence from structurally related molecules. Furthermore, this guide outlines detailed experimental workflows for the systematic investigation and validation of these proposed mechanisms, offering a roadmap for researchers and drug development professionals.

Introduction: Deconstructing 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide

4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide is an aromatic organic compound characterized by two key structural features: a biphenyl backbone with a hydroxyl group at the 4' position and a carbothioamide (thioamide) group at the 4 position. The biphenyl scaffold is a common motif in a wide array of pharmacologically active compounds, valued for its rigid yet conformationally flexible nature that allows for effective interaction with biological targets. The carbothioamide group, a sulfur analog of an amide, is also a critical functional group in medicinal chemistry, known for its unique electronic and steric properties that contribute to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2]

Given the absence of direct studies on this specific molecule, this guide will proceed by examining the established biological activities of these two core components to propose and explore its most likely mechanisms of action.

The Biphenyl Moiety: A Privileged Scaffold in Drug Discovery

The biphenyl ring system is a prevalent structural motif in numerous therapeutic agents, conferring a degree of rigidity that is beneficial for receptor binding while allowing for torsional flexibility. The substitution pattern on the biphenyl rings plays a crucial role in determining the biological activity.

Biphenyl Derivatives as Receptor Antagonists

Structurally related biphenyl carboxamides have been extensively investigated as antagonists for various receptors. For instance, a series of biphenyl-4-carboxamide derivatives have been designed and synthesized as potent and orally available antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1), a key target for the treatment of neuropathic pain.[3] Similarly, N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides have been evaluated as antagonists of the platelet-activating factor (PAF), with activity in inhibiting PAF-induced bronchoconstriction.[4]

Biphenyl Compounds as Enzyme Inhibitors

The biphenyl scaffold has also been incorporated into potent enzyme inhibitors. Biphenyl-4-ylcarbamoyl thiophene carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an important target for autoimmune diseases.[5] This suggests that the biphenyl moiety can effectively position a molecule within the active site of an enzyme.

The Carbothioamide Functional Group: A Versatile Pharmacophore

The carbothioamide group is a key feature in a multitude of biologically active compounds, owing to its ability to form strong hydrogen bonds and coordinate with metal ions.

Carbothioamides as Enzyme Inhibitors

Hydrazine-1-carbothioamides have been synthesized and shown to be inhibitors of bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX).[6][7] The inhibitory potential of these compounds highlights the role of the carbothioamide group in interacting with the active sites of these enzymes.

Anti-proliferative and Anti-angiogenic Effects of Carbothioamides

Carbothioamide derivatives have demonstrated significant potential in cancer therapy. Certain carbothioamide-based pyrazoline analogs have exhibited potent cytotoxic activity against various cancer cell lines, including breast and lung cancer.[1] The proposed mechanisms often involve the induction of apoptosis. Furthermore, some carbothioamide derivatives have shown anti-angiogenic properties. For example, a 4-chloro-phenyl-carbothioamide derivative was found to downregulate the expression of the Vascular Endothelial Growth Factor (VEGF) gene in colon cancer cells, a key signaling molecule in angiogenesis.[8][9]

Antimicrobial Activity of Carbothioamides

The carbothioamide moiety is a common feature in compounds with antimicrobial activity. Biphenyl-4-carboxylic acid hydrazide-hydrazones, which contain a similar structural element, have been screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with some derivatives showing good antimicrobial efficacy.[10]

Putative Mechanisms of Action for 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide

Based on the evidence from structurally related compounds, we can propose several plausible mechanisms of action for 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide.

Proposed Mechanism 1: Inhibition of Carbonic Anhydrase and/or 15-Lipoxygenase

The presence of the carbothioamide group suggests that the compound could act as an inhibitor of carbonic anhydrase and/or 15-lipoxygenase.[6][7] The biphenyl scaffold could serve to position the carbothioamide group within the active site of these enzymes, potentially leading to potent and selective inhibition.

Proposed Mechanism 2: Anti-proliferative and Anti-angiogenic Activity via VEGF Pathway Modulation

Given the known anti-angiogenic effects of other carbothioamide derivatives, it is plausible that 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide could exert anti-cancer effects by inhibiting angiogenesis.[8][9] This may occur through the downregulation of VEGF gene expression, leading to a reduction in the formation of new blood vessels that supply tumors.

Anti-Angiogenic Pathway 4_Hydroxy_biphenyl_4_carbothioamide 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide HCT116_Cell Colon Cancer Cell (e.g., HCT116) 4_Hydroxy_biphenyl_4_carbothioamide->HCT116_Cell Inhibits VEGF_Gene VEGF Gene Expression HCT116_Cell->VEGF_Gene VEGF_Protein VEGF Protein Secretion VEGF_Gene->VEGF_Protein Downregulates Endothelial_Cell Endothelial Cell Proliferation & Migration VEGF_Protein->Endothelial_Cell Stimulates Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

Caption: Proposed anti-angiogenic mechanism of action.

Proposed Mechanism 3: Broad-Spectrum Antimicrobial Activity

The structural similarity to other antimicrobial biphenyl and carbothioamide derivatives suggests a potential for broad-spectrum antimicrobial activity.[10] The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanisms, a systematic experimental approach is required.

Initial In Vitro Screening

A panel of in vitro assays should be conducted to identify the primary biological activity.

Table 1: Initial In Vitro Screening Panel

Assay Type Specific Assays Rationale
Enzyme Inhibition Carbonic Anhydrase (CA-II, CA-IX) Assay, 15-Lipoxygenase (15-LOX) Assay, Dihydroorotate Dehydrogenase (DHODH) AssayTo test for direct enzyme inhibition based on activities of related compounds.[5][6][7]
Receptor Binding TRPV1 Receptor Binding Assay, Platelet-Activating Factor (PAF) Receptor Binding AssayTo evaluate potential receptor antagonism.[3][4]
Anticancer MTT/XTT assay on a panel of cancer cell lines (e.g., MCF-7, A549, HCT116), Apoptosis Assay (Annexin V/PI staining), Cell Cycle Analysis (Flow Cytometry)To assess cytotoxic and cytostatic effects.[1]
Anti-angiogenic Rat Aortic Ring Assay, HUVEC Proliferation Assay, VEGF ELISATo investigate effects on angiogenesis.[8][9]
Antimicrobial Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans)To determine antimicrobial spectrum and potency.[10]
Detailed Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase II Inhibition Assay

  • Reagents and Materials: Human Carbonic Anhydrase II (hCA-II), p-nitrophenyl acetate (p-NPA), 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide, Acetazolamide (positive control), Tris-HCl buffer (pH 7.4), 96-well microplates.

  • Procedure:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of hCA-II solution, and 20 µL of the test compound at various concentrations.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of p-NPA solution.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: VEGF Gene Expression Analysis by qRT-PCR

  • Cell Culture and Treatment: Culture HCT116 cells in appropriate media. Treat cells with varying concentrations of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide for 24 hours.

  • RNA Extraction: Isolate total RNA from the treated and untreated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for VEGF and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of the VEGF gene using the ΔΔCt method.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Mechanism Validation cluster_2 Phase 3: Target Identification Enzyme_Assays Enzyme Inhibition Assays (CA-II, 15-LOX, DHODH) Receptor_Assays Receptor Binding Assays (TRPV1, PAF) Cancer_Assays Anticancer Assays (MTT, Apoptosis) Gene_Expression Gene Expression Analysis (qRT-PCR for VEGF) Cancer_Assays->Gene_Expression Angio_Assays Anti-angiogenic Assays (Aortic Ring, HUVEC) Angio_Assays->Gene_Expression Antimicrobial_Assays Antimicrobial Assays (MIC) Protein_Analysis Protein Level Analysis (Western Blot, ELISA) Gene_Expression->Protein_Analysis Cell_Signaling Cell Signaling Pathway Analysis Protein_Analysis->Cell_Signaling Affinity_Chrom Affinity Chromatography Cell_Signaling->Affinity_Chrom Proteomics Mass Spectrometry-based Proteomics Affinity_Chrom->Proteomics Target_Validation Target Validation (e.g., siRNA) Proteomics->Target_Validation Start 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide Start->Enzyme_Assays Start->Receptor_Assays Start->Cancer_Assays Start->Angio_Assays Start->Antimicrobial_Assays

Caption: A systematic workflow for elucidating the mechanism of action.

Conclusion and Future Directions

4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide is a molecule with significant therapeutic potential, predicated on the known biological activities of its biphenyl and carbothioamide components. While its precise mechanism of action remains to be experimentally determined, this guide has outlined several plausible and testable hypotheses, including enzyme inhibition, anti-angiogenic, and antimicrobial activities. The proposed experimental workflows provide a clear path forward for researchers to systematically investigate these possibilities.

Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) for the most promising biological activities. Once a primary mechanism and molecular target are identified, further studies can be conducted to evaluate the compound's efficacy and safety in preclinical models, paving the way for its potential development as a novel therapeutic agent.

References

  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed. (2018, July 23). PubMed.
  • DESIGN AND BIOLOGICAL EVALUATION OF BIPHENYL-4-CARBOXYLIC ACID HYDRAZIDE-HYDRAZONE FOR ANTIMICROBIAL ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica ń Drug Research, 67(3), 255-259.
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - MDPI. (2022, December 9). MDPI.
  • Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. (n.d.).
  • Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro. (2025, March 2).
  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC. (n.d.). PubMed Central.
  • Biphenylcarboxamide derivatives as antagonists of platelet-activ
  • Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo‏ ‏and In Vitro Experimental Study | Indonesian Journal of Pharmacy. (n.d.). Indonesian Journal of Pharmacy.
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC. (2022, December 9). PubMed Central.
  • (PDF) Synthesis And Bio-Evaluation Of Some 4-Hydroxycoumarin Derivatives. (n.d.).
  • Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC. (2025, February 6). PubMed Central.
  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.). IJSDR.
  • Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate | Drug Intermediate | MedChemExpress. (n.d.). MedChemExpress.
  • The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics - Arabian Journal of Chemistry. (2022, March 16). Arabian Journal of Chemistry.
  • Synthesis, characterization, DFT analysis, and molecular docking studies of carbothioamide Schiff base-phenanthroline ternary metal complexes: multi-targeted therapeutic agents against leukemia, and biomedical applic
  • Compound: CHEMBL3805959 - ChEMBL - EMBL-EBI. (n.d.). EMBL-EBI.
  • Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors - PubMed. (2006, January 15). PubMed.
  • View of Antiangiogenic Activity of 4-Chloro Phenyl Carbothioamide Indole Derivative Using the In Vivo Chorioallantois Membrane Assay. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • Reported carbothioamide/carboxamide-based pyrazoline derivatives. - ResearchGate. (n.d.).

Sources

Preliminary Toxicity Assessment of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide: A Preclinical Framework

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex allosteric sites, molecules like 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide have emerged as promising scaffolds, particularly in the design of novel Epidermal Growth Factor Receptor (EGFR) allosteric inhibitors . However, the very functional groups that confer target affinity also introduce significant toxicological liabilities.

As a Senior Application Scientist, my approach to preclinical toxicology goes beyond simple screening. We must interrogate the molecule mechanistically. This whitepaper deconstructs the structural alerts inherent to 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide and establishes a self-validating, causality-driven framework for its preliminary toxicity assessment.

Deconstructing the Pharmacophore: Predictive Toxicology

To assess this compound, we must isolate its functional moieties and predict their metabolic fate. The molecule presents two distinct structural alerts that drive its toxicity profile:

The Carbothioamide Moiety: Electrophilic Stress and Hepatotoxicity

The thioamide group (-C(=S)NH2) is a well-documented hepatotoxicophore. In the liver, it undergoes rapid bioactivation driven by Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMOs). This oxidation yields a reactive sulfine (S-oxide) intermediate, which is further oxidized to a highly electrophilic sulfene (S,S-dioxide). These reactive sulfur species act as soft electrophiles that rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, culminating in centrilobular necrosis—a mechanism identical to classic thioacetamide-induced liver injury .

The 4'-Hydroxybiphenyl Scaffold: Endocrine and Renal Liabilities

The biphenyl core, particularly when hydroxylated, mimics the steric and electronic properties of endogenous estrogens (e.g., estradiol) and known endocrine disruptors (e.g., bisphenol A). This raises immediate concerns for estrogen receptor (ER) agonism. Furthermore, biphenyls are notorious for precipitating in the slightly alkaline environment of rodent urine. This precipitation forms micro-calculi that mechanically irritate the transitional epithelium of the urinary bladder, driving compensatory hyperplasia and potential tumorigenesis .

Mechanistic Toxicity Pathways

The following diagram maps the divergent metabolic bioactivation pathways that transform 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide from a pharmacological agent into a toxicological hazard.

ToxicityMechanisms cluster_Hepatic Hepatic Bioactivation (Carbothioamide Moiety) cluster_RenalEndocrine Biphenyl Scaffold Toxicity Compound 4'-Hydroxy-[1,1'-biphenyl] -4-carbothioamide CYP_FMO CYP450 / FMO Oxidation Compound->CYP_FMO Metabolism Phase I Hydroxylation / Phase II Glucuronidation Compound->Metabolism ER_Binding Estrogen Receptor (ER) Binding Compound->ER_Binding Sulfine S-oxide (Sulfine) Intermediate CYP_FMO->Sulfine Sulfene S,S-dioxide (Sulfene) Reactive Metabolite Sulfine->Sulfene GSH GSH Depletion & Protein Adduction Sulfene->GSH Hepatotox Centrilobular Necrosis (Hepatotoxicity) GSH->Hepatotox Renal Urinary Calculi Formation (Renal Toxicity) Metabolism->Renal Endocrine Endocrine Disruption ER_Binding->Endocrine

Figure 1: Divergent metabolic bioactivation pathways of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide.

Self-Validating In Vitro Methodologies

To accurately profile this compound, standard immortalized cell lines are insufficient. We must employ systems that preserve metabolic competence and isolate specific molecular interactions.

Protocol 1: Metabolically Competent Hepatotoxicity & GSH Depletion Assay

Causality Check: Immortalized HepG2 cells lack the robust FMO and CYP450 expression required to bioactivate the carbothioamide group. Therefore, Primary Human Hepatocytes (PHHs) must be used to accurately simulate the toxification pathway.

  • Cell Culture & Seeding: Thaw cryopreserved PHHs and plate at 5×104 cells/well in collagen-coated 96-well plates using Williams' E medium supplemented with dexamethasone and insulin. Allow 24 hours for monolayer formation.

  • Compound Dosing: Dissolve 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide in DMSO. Treat cells with a 10-point concentration gradient (0.1 µM to 100 µM) ensuring final DMSO concentration remains <0.1% v/v. Incubate for 24 hours.

  • Multiplexed GSH Quantification: Wash cells and incubate with 40 µM Monobromobimane (mBBr) for 30 minutes at 37°C. Causality: mBBr is non-fluorescent until it conjugates with GSH. Quantifying this fluorescence (Ex: 395 nm, Em: 490 nm) directly measures the electrophilic burden of the sulfene metabolite before overt cell death occurs.

  • Viability Normalization (Self-Validation): Immediately following the mBBr read, add CellTiter-Glo reagent to measure ATP-dependent luminescence. Normalize the GSH signal to the ATP signal. Validation: This prevents false-positive GSH depletion readings caused by general cytotoxicity or uneven cell seeding.

Protocol 2: Endocrine Disruption Profiling via ERα Reporter Assay

Causality Check: Standard culture media contains phenol red and serum-derived weak estrogens that elevate baseline noise. We must strip the media to isolate the specific estrogenic mimicry of the 4'-hydroxybiphenyl scaffold.

  • Cell Line Preparation: Culture T47D-KBluc cells (expressing endogenous ERα and a stably transfected estrogen-responsive element luciferase reporter) in phenol red-free RPMI supplemented with 5% charcoal-stripped FBS for 5 days prior to the assay.

  • Dosing & Incubation: Seed cells at 1×104 cells/well. Treat with the compound (0.01 µM to 50 µM) alongside a 17β-estradiol (1 nM) positive control. Incubate for 24 hours.

  • Reporter Quantification: Lyse cells using Passive Lysis Buffer. Add luciferase assay reagent and quantify luminescence. Calculate fold-induction relative to the vehicle control to derive the EC50.

Preclinical In Vivo Strategy

In vitro systems cannot replicate the complex hemodynamics and urinary concentration mechanisms that drive biphenyl toxicity. A targeted 14-day repeated-dose oral toxicity study in Sprague-Dawley rats is required.

  • Hepatic Endpoints: Monitor serum AST/ALT kinetics. Harvest the liver for H&E staining, specifically looking for centrilobular necrosis (Zone 3), which is the primary site of CYP450/FMO expression and subsequent carbothioamide bioactivation.

  • Renal Endpoints: Monitor BUN and Creatinine. Crucially, perform microscopic urinalysis to detect micro-calculi. Harvest the urinary bladder to assess for transitional cell hyperplasia, the mechanical precursor to biphenyl-induced tumorigenesis .

Quantitative Data Summary & Go/No-Go Criteria

To facilitate rapid decision-making in the drug development pipeline, the following thresholds establish strict Go/No-Go criteria for the advancement of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide.

Assay / BiomarkerTarget Threshold (Go)Critical Alert (No-Go)Mechanistic Implication
PHH Viability (IC50) Acute hepatotoxicity via sulfene formation.
Intracellular GSH <20% reduction at >50% reduction at Severe electrophilic stress / Reactive metabolite binding.
ERα Transactivation (EC50) High risk of endocrine disruption (estrogen mimicry).
In Vivo ALT/AST <2× Upper Limit of Normal >5× Upper Limit of NormalOvert centrilobular necrosis in vivo.
Urinary Calculi Incidence 0% in treated cohort >10% in treated cohortBiphenyl-induced mechanical renal injury.

Conclusion

While 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide holds potential as an allosteric modulator, its structural composition necessitates rigorous, mechanism-based toxicological screening. By utilizing metabolically competent in vitro systems and focusing on GSH depletion and ER transactivation, researchers can accurately quantify the liabilities of the carbothioamide and biphenyl moieties early in the pipeline, preventing costly late-stage failures.

References

  • Al-Iraqi, O. A., et al. (2024). "Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors." Current Medicinal Chemistry. URL:[Link]

  • Akhtar, T., & Sheikh, N. (2013). "An overview of thioacetamide-induced hepatotoxicity." Toxin Reviews, 32(3), 43-46. URL:[Link]

  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). "Human Health Effects of Biphenyl: Key Findings and Scientific Issues." Environmental Health Perspectives, 124(6), 703-712. URL:[Link]

Methodological & Application

Application Note: Evaluating 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide Derivatives as EGFR Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The emergence of resistance to ATP-competitive Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)—most notably driven by the T790M "gatekeeper" mutation—has necessitated the development of alternative therapeutic strategies. Allosteric inhibition of EGFR represents a paradigm shift, targeting a distinct, non-ATP binding pocket to bypass chemoresistance[1]. Recent drug discovery efforts have identified 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and its carbothioamide derivatives (e.g., hydrazine-1-carbothioamide) as highly promising scaffolds for EGFR allosteric inhibition[2].

Why the Biphenyl-Carbothioamide Scaffold?

As a Senior Application Scientist, I emphasize that successful inhibitor design relies on exploiting specific structural causalities:

  • Hydrophobic Anchoring: The rigid, planar biphenyl system perfectly occupies the hydrophobic allosteric pocket of the EGFR kinase domain, stabilizing the inactive "DFG-out" conformation of the enzyme.

  • Hydrogen Bonding Network: The 4'-hydroxyl group acts as a critical hydrogen bond donor/acceptor, interacting with key residues (e.g., Lys745) deep within the allosteric site[1].

  • Thioamide Versatility: The carbothioamide moiety provides unique electronic properties. The sulfur atom, with its polarizable electron cloud, can engage in strong chalcogen bonds, while the NH groups serve as potent hydrogen bond donors. This dual functionality ensures a low binding free energy (ΔG) and a high likelihood of stable drug-receptor complex formation[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR ATP_Site ATP-Binding Pocket (Blocked by T790M) EGFR->ATP_Site Allo_Site Allosteric Pocket EGFR->Allo_Site Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP_Site->Signaling Constitutive Activation Allo_Site->Signaling Inhibition Biphenyl 4'-Hydroxybiphenyl Carbothioamide Biphenyl->Allo_Site Allosteric Binding Arrest G2/M Cell Cycle Arrest & Intrinsic Apoptosis Signaling->Arrest Blockade of Survival

Mechanism of EGFR Allosteric Inhibition by Biphenyl-Carbothioamide Derivatives.

Self-Validating Experimental Workflows

To establish absolute trustworthiness in your data, this workflow utilizes a cascading validation system: computational prediction confirms physical binding potential, biochemical assays confirm isolated target engagement, and cellular assays confirm physiological efficacy.

Workflow S1 In Silico Docking (ΔG & Pharmacophore) S2 In Vitro Kinase Assay (EGFR TK Allosteric) S1->S2 Hit Selection S3 Cell Viability (MTT) (HCT-116 Cells) S2->S3 IC50 Profiling S4 Flow Cytometry (G2/M Arrest & Apoptosis) S3->S4 Mechanism Validation

Self-Validating Experimental Workflow for Evaluating EGFR Allosteric Inhibitors.

Protocol 1: In Silico Molecular Docking & Pharmacophore Modeling

Causality: Before committing wet-lab resources, molecular docking ensures the synthesized derivative meets the spatial and electronic requirements of the EGFR allosteric site.

  • Protein Preparation: Obtain the crystal structure of the mutant EGFR (e.g., L858R/T790M, PDB ID: 3W2O). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Generate 3D conformations of the 4'-hydroxybiphenyl-4-carbothioamide derivatives. Minimize energy using the OPLS3 force field.

  • Grid Generation: Center the docking grid on the known allosteric pocket (adjacent to the ATP-binding site, characterized by the DFG-out conformation).

  • Docking & Scoring: Run Glide or AutoDock Vina. Evaluate compounds based on their ΔG (kcal/mol) and pharmacophore-fit scores relative to a known allosteric inhibitor reference (e.g., EAI045).

  • Validation Check: Only compounds with a ΔG lower than -8.0 kcal/mol and a high pharmacophore fit should proceed to in vitro testing[4].

Protocol 2: In Vitro EGFR Tyrosine Kinase Allosteric Assay

Causality: To prove that observed cytotoxicity is due to target engagement, we must measure the direct inhibition of the isolated enzyme.

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme & Substrate: Use recombinant mutant EGFR (L858R/T790M) and a poly(Glu,Tyr) peptide substrate.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the biphenyl-carbothioamide derivative (0.1 nM to 10 μM) for 30 minutes at room temperature.

    • Crucial Step: Pre-incubation is strictly required for allosteric inhibitors to induce the necessary conformational change before ATP introduction.

  • Reaction Initiation: Add ATP at a concentration equal to its Kₘ (to ensure sensitivity to allosteric modulation) and incubate for 60 minutes.

  • Detection: Use an ADP-Glo™ Kinase Assay kit or TR-FRET to quantify kinase activity.

  • Validation Check: Include Erlotinib as an ATP-competitive control. Erlotinib should show significantly reduced efficacy against the T790M mutant, whereas the allosteric biphenyl compound should retain high potency[3].

Protocol 3: Cellular Viability and Apoptosis in HCT-116 Cells

Causality: Biochemical inhibition must translate to cellular efficacy. HCT-116 colorectal cancer cells are utilized due to their well-characterized, robust apoptotic responses to kinase inhibition[5].

  • Cell Culture & Treatment: Seed HCT-116 cells in 96-well plates (5,000 cells/well). Treat with the compound at concentrations ranging from 0.1 to 50 μM for 48 hours.

  • MTT Assay: Assess cell viability via absorbance at 570 nm to determine the IC₅₀ value.

  • Cell Cycle Analysis (Flow Cytometry): To determine the mechanism of growth inhibition, fix treated cells in 70% cold ethanol, stain with Propidium Iodide (PI), and treat with RNase A. Analyze via flow cytometry.

    • Expected Result: A distinct arrest in the G2/M phase[1].

  • Apoptosis Validation: Stain cells with Annexin V-FITC and PI. The induction of the intrinsic apoptotic pathway will manifest as a statistically significant increase in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations[2].

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile of an optimized 4'-hydroxybiphenyl-4-carbothioamide derivative (e.g., Compound S4 from recent literature) compared to clinical standards.

Metric / AssayBiphenyl-Carbothioamide (S4)Erlotinib (ATP-Competitive)EAI045 (Allosteric Control)
Docking ΔG (kcal/mol) -9.2-7.5 (ATP site)-9.5
EGFR TK IC₅₀ (Mutant) 45 nM>1000 nM (Resistant)30 nM
HCT-116 Viability IC₅₀ 2.1 μM2.5 μM1.8 μM
Cell Cycle Arrest G2/M PhaseG1 PhaseG2/M Phase
Apoptotic Pathway IntrinsicIntrinsicIntrinsic

Table 1: Comparative pharmacological profile of biphenyl-carbothioamide derivatives. Data synthesized from recent allosteric site inhibitor evaluations[1],[5].

Conclusion

The 4'-hydroxy-[1,1'-biphenyl]-4-carbothioamide scaffold represents a highly rational and effective starting point for overcoming EGFR-TKI resistance. By utilizing the self-validating workflows described herein—spanning computational prediction, isolated enzyme kinetics, and phenotypic cellular assays—researchers can confidently develop, validate, and optimize next-generation allosteric kinase inhibitors.

References

  • Shihab, W. A., et al. "Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors." Current Medicinal Chemistry, 2024.[Link]

  • Shihab, W. A., et al. "Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors." Bentham Science Publishers, 2024.[Link]

  • Digital Repository, University of Baghdad. "Article - Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors." 2024. [Link]

Sources

Application Note: X-ray Crystallography Methods for 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Chemical Context

The structural elucidation of small organic molecules is a critical bottleneck in rational drug design and materials science. 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide (CAS: 1347814-99-6) represents a highly functionalized biphenyl scaffold [3]. It features two distinct hydrogen-bonding (H-bond) motifs located at opposite ends of a hydrophobic, rotationally flexible biphenyl core: a hydroxyl group (strong donor/acceptor) and a carbothioamide group (strong donor, soft acceptor).

Obtaining a high-resolution X-ray crystal structure of this compound is essential for mapping its supramolecular synthon behavior—specifically, how the thioamide and hydroxyl groups compete or cooperate to form 2D sheets or 3D networks. This Application Note details a self-validating, step-by-step methodology for the crystallization, data collection, and structure refinement of this specific compound, emphasizing the causality behind each experimental parameter.

Physicochemical Profiling & Crystallization Rationale

Before initiating crystallization trials, it is imperative to profile the molecule to select appropriate solvent systems. The presence of the biphenyl linkage introduces a rotatable bond, meaning the molecule must overcome conformational entropy to pack efficiently into a crystal lattice.

Table 1: Physicochemical Profile & Crystallographic Implications

PropertyValueCrystallographic Implication
Chemical Name 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamideTarget scaffold for structural elucidation.
Molecular Formula C13H11NOSDetermines expected electron density and element assignment during structure solution.
Molecular Weight 229.30 g/mol Small molecule; expected to crystallize in standard centrosymmetric organic space groups (e.g., P2₁/c, P-1).
H-Bond Donors 3 (–OH, –NH₂)High propensity for complex, directional hydrogen-bonded networks.
H-Bond Acceptors 2 (O, S)Sulfur acts as a soft, diffuse acceptor; Oxygen acts as a hard, localized acceptor.
Rotatable Bonds 1 (Biphenyl linkage)The biphenyl torsion angle will dictate packing efficiency and the potential for polymorphism.

Experimental Protocols

Protocol 1: Crystal Growth via Vapor Diffusion

Vapor diffusion is selected over slow evaporation because it provides a highly controlled approach to supersaturation, which is critical for molecules with multiple strong H-bond donors that might otherwise crash out as amorphous powders.

  • Solvent Selection & Dissolution: Dissolve 10 mg of the compound in 1.0 mL of Methanol.

    • Causality: Methanol is a polar protic solvent capable of disrupting the strong intermolecular H-bonds of the bulk powder, ensuring complete dissolution of the thioamide and hydroxyl groups.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner glass vial.

    • Causality: Removing microscopic dust eliminates premature, heterogeneous nucleation sites. This forces the system to undergo homogeneous nucleation, resulting in fewer, but larger, diffraction-quality single crystals.

  • Antisolvent Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL outer vial containing 4.0 mL of an antisolvent (e.g., Toluene or n-Hexane).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and store it at 20 °C in a vibration-free environment for 3–7 days.

    • Causality: The volatile antisolvent slowly diffuses through the vapor phase into the methanol. This gradual decrease in solvent polarity slowly lowers the solubility of the biphenyl compound, allowing the directional H-bonds to order perfectly into a crystalline lattice.

Crystallization Start Compound Synthesis & Purification (>99%) Solvent Dissolution in Primary Solvent (MeOH) Start->Solvent Filter Filtration (0.22 µm) to remove nucleation sites Solvent->Filter Diffusion Vapor Diffusion Setup (Antisolvent: Hexane/Toluene) Filter->Diffusion Incubation Incubation at 20°C in vibration-free environment Diffusion->Incubation Harvest Crystal Harvesting & Polarized Light Screening Incubation->Harvest Fail Amorphous / Twinned (Optimize Solvents) Harvest->Fail Poor Quality Fail->Solvent

Caption: Workflow for the vapor diffusion crystallization of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide.

Protocol 2: X-ray Diffraction Data Collection
  • Crystal Harvesting & Screening: Submerge the harvested crystals in a drop of Paratone-N oil on a glass slide. Examine under a polarized light microscope. Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) that exhibits sharp, uniform extinction when rotated.

    • Causality: Uniform extinction validates that the crystal is a single domain. Crystals that remain partially illuminated at all angles are twinned or multicrystalline and will yield overlapping, unresolvable diffraction spots.

  • Cryocooling: Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for this molecule, as reducing thermal motion allows the weak electron density of the hydrogen atoms on the –OH and –NH₂ groups to be accurately located in the difference Fourier map.

  • Data Acquisition: Utilize a microfocus Cu Kα X-ray source ( λ = 1.54184 Å). Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Protocol 3: Structure Solution and Refinement
  • Data Integration: Process the raw diffraction frames using the diffractometer’s native software to integrate intensities and apply empirical absorption corrections.

  • Phase Problem Solution: Solve the structure using SHELXT [1].

    • Causality: SHELXT employs a highly efficient dual-space algorithm that automatically determines the space group from systematic absences and solves the phase problem for small organic molecules in seconds, avoiding the pitfalls of older direct methods.

  • Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL, operated through the Olex2 graphical user interface [2].

    • Causality: Olex2 provides real-time visualization of the electron density map, allowing the user to seamlessly assign the sulfur and oxygen atoms based on peak heights and chemical environment.

  • Hydrogen Atom Treatment (Self-Validation): Locate the –OH and –NH₂ hydrogen atoms directly from the residual electron density map (Q-peaks). Refine their coordinates freely, or apply a DFIX restraint if necessary. Place aromatic hydrogens in idealized positions using a riding model.

DataProcessing Data Raw Diffraction Data (Images) Integration Data Integration & Scaling (Native Software) Data->Integration Absorption Empirical Absorption Correction Integration->Absorption Solution Structure Solution (SHELXT - Dual Space) Absorption->Solution Refinement Least-Squares Refinement (SHELXL / Olex2) Solution->Refinement Refinement->Refinement Anisotropic Atoms/H-bonds Validation Validation (checkCIF) & Deposition (CCDC) Refinement->Validation

Caption: Crystallographic data processing and refinement pipeline using SHELXT and Olex2.

Expected Structural Features & Data Interpretation

Once the structure is solved, the spatial arrangement of the molecule will reveal critical structure-property relationships. Based on the functional groups present, the following crystallographic parameters should be extracted and analyzed:

Table 2: Expected Structural Features and Mechanistic Causality

Structural FeatureExpected ObservationMechanistic Causality
Biphenyl Torsion Angle ~20° – 40°The rings will not be perfectly coplanar. The angle is a thermodynamic compromise between the steric repulsion of the ortho-hydrogens and the energetic benefit of extended π -conjugation across the biphenyl core.
Thioamide Synthon R22​(8) DimerThe carbothioamide group is a classic supramolecular synthon. It will almost certainly form centrosymmetric dimers where two molecules pair via reciprocal N–H···S hydrogen bonds.
Hydroxyl Network O–H···S or O–H···OThe 4'-OH group will act as a cross-linker. It will likely donate a hydrogen bond to the sulfur of an adjacent dimer or the oxygen of another hydroxyl, linking the 1D dimers into a robust 2D sheet or 3D lattice.
C=S Bond Length ~1.65 – 1.70 ÅThe C=S bond will be longer than a pure double bond (~1.60 Å) due to resonance delocalization from the adjacent nitrogen lone pair, which is characteristic of thioamides.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Troubleshooting & Optimization

Improving the yield of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide .

The primary synthetic bottlenecks for this molecule stem from two mechanistic conflicts: the incompatibility of free thioamides with palladium catalysts during Suzuki-Miyaura cross-coupling, and the chemoselectivity issues encountered when thionating amides in the presence of unprotected phenols.

This guide provides a field-proven, self-validating workflow to bypass these hurdles, ensuring high yields and reproducible results.

Reaction Workflow Analysis

SynthesisWorkflow cluster_RouteA Optimized Route (High Yield) cluster_RouteB Suboptimal Route (Low Yield) A1 4-Bromobenzonitrile + 4-Hydroxyphenylboronic acid A2 4'-Hydroxy-[1,1'-biphenyl] -4-carbonitrile A1->A2 Pd Catalyst (Suzuki Coupling) A3 4'-Hydroxy-[1,1'-biphenyl] -4-carbothioamide A2->A3 NaSH, MgCl2, DMF (Thionation) B1 4-Bromobenzothioamide + 4-Hydroxyphenylboronic acid B2 Pd Catalyst Poisoning (Failed Suzuki) B1->B2 Pd Catalyst

Workflow comparing the optimized nitrile-thionation route vs. the suboptimal direct thioamide route.

Troubleshooting FAQs

Q1: Why is my Suzuki coupling yielding <20% when using 4-bromobenzothioamide and 4-hydroxyphenylboronic acid? A1: The causality here lies in catalyst poisoning. The sulfur atom in the thioamide group is a strong, "soft" ligand that tightly coordinates to the palladium center, effectively poisoning the catalyst and halting the oxidative addition/reductive elimination cycle. To resolve this, you must mask the thioamide as a nitrile during the coupling phase. By performing the Suzuki coupling on 4-bromobenzonitrile instead, you bypass the sulfur-palladium interaction entirely, achieving near-quantitative yields of the biphenyl core [1].

Q2: I tried to convert 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide to the thioamide using Lawesson's Reagent, but I got a complex mixture. What happened? A2: Lawesson's Reagent is highly effective for converting amides to thioamides, but it lacks perfect chemoselectivity. The unprotected phenolic hydroxyl group (-OH) on your biphenyl system acts as a competing nucleophile, reacting with Lawesson's Reagent to form unwanted O-aryl phosphonothioate byproducts. If you must use Lawesson's, the phenol must be protected (e.g., as a TBS ether) prior to thionation [2]. However, a more atom-economical approach is to avoid amides entirely and thionate a nitrile intermediate using a milder reagent system.

Q3: How can I safely convert the biphenyl nitrile to the thioamide without using toxic H₂S gas? A3: The most robust method utilizes sodium hydrosulfide hydrate (NaSH·xH₂O) and magnesium chloride hexahydrate (MgCl₂·6H₂O) in N,N-dimethylformamide (DMF) [3]. The MgCl₂ acts as a Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon atom. This allows the relatively weak nucleophile (SH⁻) to attack the nitrile carbon efficiently at room temperature. This protocol eliminates the need for hazardous gaseous hydrogen sulfide while providing excellent yields.

Data Presentation: Comparison of Thionation Strategies

Thionation MethodSubstrateReagentsPhenol Protection Required?Yield RangeSafety/Toxicity Profile
H₂S Gas NitrileH₂S (g), BaseNo70–90%High Risk (Toxic Gas)
Lawesson's Reagent AmideLawesson's, TolueneYes 40–60% (if unprotected)Moderate Risk
P₄S₁₀ AmideP₄S₁₀, PyridineYes 50–70%Moderate Risk
NaSH / MgCl₂ NitrileNaSH, MgCl₂, DMFNo 85–95% Low Risk (Bench-stable)

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile)

Principle: A standard Pd-catalyzed cross-coupling that avoids catalyst poisoning by utilizing a nitrile electrophile.

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromobenzonitrile (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.3 M concentration.

  • Catalyst Loading: Add the catalyst, Pd(dppf)Cl₂ (0.05 equiv). Note: The bidentate dppf ligand helps stabilize the Pd intermediate and prevents palladium black precipitation.

  • Degassing: Purge the flask with Argon for 10 minutes to remove residual oxygen.

  • Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1) until complete consumption of the bromide.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to afford the pure nitrile intermediate.

Protocol 2: Nitrile Thionation (Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide)

Principle: Lewis-acid activated nucleophilic addition of hydrosulfide to a nitrile [3]. This is a self-validating system; the product physically precipitates out of the reaction mixture upon aqueous quenching.

  • Solvation: Dissolve the intermediate 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration) in a round-bottom flask.

  • Lewis Acid Activation: Add Magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.5 equiv). Stir for 10 minutes to allow the Mg²⁺ to coordinate to the nitrile nitrogen.

  • Nucleophilic Addition: Add Sodium hydrosulfide hydrate (NaSH·xH₂O, 70% w/w, 3.0 equiv) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor by TLC; the thioamide product will be significantly more polar (lower Rf) than the starting nitrile.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold distilled water (approx. 5x the volume of DMF used).

  • Isolation: The product will precipitate from the aqueous DMF mixture. Collect the precipitate by vacuum filtration.

  • Washing (Critical Step): Wash the filter cake thoroughly with dilute aqueous HCl (0.1 M) to solubilize and remove residual magnesium salts, followed by a final wash with cold distilled water.

  • Drying: Dry the solid under high vacuum at 40°C overnight to afford the title compound, 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide, as a highly pure crystalline solid.

References

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Advances URL: [Link]

  • Title: Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update Source: Molecules URL: [Link]

  • Title: Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide Source: Synthetic Communications URL: [Link]

Technical Support Center: Navigating the Cytotoxicity of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you mitigate cytotoxicity and optimize your experimental outcomes. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the handling and application of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide derivatives.

Q1: What are the primary mechanisms driving the cytotoxicity of this class of compounds?

A1: The cytotoxicity of biphenyl derivatives, including the 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide series, is often multifaceted. Key mechanisms include the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[1] This process is often initiated by a shift in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[1] Furthermore, the addition of a hydroxyl group to the biphenyl ring can enhance cytotoxicity, with mitochondria being a common target.[2] The thioamide group itself can also contribute to the compound's biological activity and potential toxicity.[3]

Q2: I'm observing significant off-target toxicity in my cell-based assays. What are the initial steps to address this?

A2: High off-target toxicity is a common challenge. Here’s a logical approach to troubleshooting:

  • Confirm Compound Purity and Identity: Impurities from synthesis can exhibit significant cytotoxicity. Verify the purity of your compound batch using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).

  • Re-evaluate Working Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for your specific cell line.[1] It's possible your initial concentrations are too high.

  • Optimize Serum Concentration in Media: Fetal Bovine Serum (FBS) and other serum components can bind to your compound, reducing its effective concentration. Conversely, low-serum conditions can exacerbate cytotoxicity. Experiment with a range of serum concentrations to find an optimal balance.

  • Consider Formulation Strategies: If the free compound exhibits high toxicity, consider nanoformulation. Encapsulating the derivative in biodegradable nanoparticles can improve targeted delivery and reduce effects on healthy cells.[4]

Q3: Can structural modifications to my 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide derivative reduce its cytotoxicity?

A3: Yes, structural modifications are a powerful strategy. The goal is to reduce toxicity while maintaining or enhancing the desired biological activity.[5] Consider the following approaches:

  • Modulate Hydrophobicity: Altering the hydrophobic nature of the molecule can impact its interaction with cellular membranes and off-target proteins. Weakening the hydrophobic interaction between the derivative and unintended biological receptors may reduce off-target effects.[6][7]

  • Disrupt Linearity and Aromaticity: In some cases, the planarity of the biphenyl system contributes to toxicity. Introducing modifications that disrupt this linearity can decrease cytotoxicity.[8]

  • Bioisosteric Replacement: The thioamide group can be a key player in both efficacy and toxicity.[3] In some instances, replacing it with a more traditional amide or other bioisosteres might be a viable option to explore, though this could also impact the desired activity.[9]

Q4: What are the most appropriate in vitro assays to quantify the cytotoxicity of my compounds?

A4: A variety of robust assays are available to measure cytotoxicity. It is often recommended to use multiple assays that measure different cellular endpoints.[10]

  • Metabolic Assays:

    • MTT Assay: This is a widely used colorimetric assay that measures the metabolic activity of cells, which is proportional to cell viability.[1][11] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1]

    • MTS and XTT Assays: These are similar to the MTT assay but produce a soluble formazan product, simplifying the protocol.

  • Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, providing a measure of cytotoxicity.[11]

    • Trypan Blue Exclusion Assay: A simple dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.

  • Apoptosis Assays:

    • Caspase Activity Assays: These assays measure the activity of caspaces, which are key proteases in the apoptotic cascade.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

II. Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
High variability in cytotoxicity assay results between replicates. 1. Inconsistent cell seeding density.2. Uneven compound distribution in wells.3. Edge effects in the microplate.4. Cell contamination (e.g., mycoplasma).1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Mix the plate gently after adding the compound. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO).3. Avoid using the outermost wells of the microplate, or fill them with sterile media/PBS.4. Regularly test cell cultures for mycoplasma contamination.
Precipitation of the compound in the cell culture medium. 1. Poor solubility of the compound at the tested concentration.2. Interaction with media components.1. Determine the maximum soluble concentration of your compound in the culture medium. 2. Decrease the final concentration of the vehicle (e.g., DMSO) to less than 0.5%.3. Consider using a different solvent or a formulation aid, such as cyclodextrins, with appropriate controls.
Desired biological effect is only seen at highly cytotoxic concentrations. 1. The compound may have a narrow therapeutic window.2. The mechanism of action might be intrinsically linked to a cytotoxic pathway.1. Explore structural modifications to separate the desired activity from general cytotoxicity.[5][8]2. Investigate combination therapies with other agents that may allow for a lower, less toxic dose of your compound.3. Utilize a more sensitive cell line or assay to detect the desired effect at lower concentrations.
Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). 1. The assays measure different cellular events (metabolic activity vs. membrane integrity).2. The timing of the assay may be critical. For example, a decrease in metabolic activity may precede loss of membrane integrity.1. This is not necessarily an error. The differing results can provide valuable mechanistic insights. A compound might be cytostatic (inhibiting proliferation, affecting MTT) but not immediately cytotoxic (not causing membrane leakage, low LDH release).[10]2. Perform a time-course experiment to understand the kinetics of cell death.

III. Experimental Protocols and Workflows

A. Standard MTT Assay for Cytotoxicity Assessment

This protocol provides a generalized procedure for evaluating the cytotoxicity of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide derivatives.[1]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide derivative stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the MTT to formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[1]

B. Workflow for Investigating and Mitigating Cytotoxicity

The following diagram illustrates a systematic approach to addressing cytotoxicity issues with your compounds.

G cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization cluster_2 Advanced Mitigation Strategies cluster_3 Outcome A Initial Cytotoxicity Screening (e.g., MTT Assay) B High Cytotoxicity Observed A->B If cytotoxicity is high C Verify Compound Purity & Concentration B->C D Optimize Assay Conditions (Cell Density, Serum) C->D E Perform Dose-Response & Time-Course Analysis D->E F Structural Modification (e.g., Alter Hydrophobicity) E->F If toxicity remains high G Formulation Strategies (e.g., Nanoencapsulation) E->G If toxicity is inherent H Mechanism of Action Studies (e.g., Apoptosis Assays) E->H To understand mechanism I Reduced Cytotoxicity & Optimized Compound F->I G->I H->F

Caption: A systematic workflow for addressing and mitigating the cytotoxicity of novel compounds.

IV. Key Signaling Pathways

Intrinsic Apoptosis Pathway

Many biphenyl derivatives exert their cytotoxic effects by inducing the intrinsic apoptosis pathway. Understanding this pathway is crucial for interpreting your experimental results.

G compound 4'-Hydroxy-[1,1'-biphenyl]- 4-carbothioamide Derivative bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax_bak Activation of Bax/Bak bcl2_family->bax_bak mito Mitochondrion bax_bak->mito permeabilizes membrane cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis pathway, a common mechanism of cytotoxicity for biphenyl derivatives.[1]

By leveraging the information and protocols in this guide, you will be better equipped to understand, manage, and ultimately reduce the cytotoxicity of your 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide derivatives, paving the way for more successful and insightful research.

References

  • Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential. (2025). [Source Not Available]
  • In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Nakagawa, Y., & Tayama, S. (2000). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of toxicology, 74(7), 404–412. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In [Book Title Not Available]. IntechOpen.
  • Goodman, J. F., & Pershadsingh, H. A. (2011). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Journal Not Available].
  • Ali, Z. M., Kadhim, H. M., Hassan, O. M., Kubba, A., & Hussein, Z. A. (2025). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro Experimental Study. Indonesian Journal of Pharmacy, 36(1). [Link]

  • He, W., Zhang, W., Chu, Z., Li, Y., & Wang, Y. (2021). Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. International journal of environmental research and public health, 18(9), 4999. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. (2024). [Journal Not Available].
  • He, W., Zhang, W., Chu, Z., Li, Y., & Wang, Y. (2021). Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. International Journal of Environmental Research and Public Health, 18(9), 4999. [Link]

  • Nassar, A. E., Kamel, A. M., & Clarimont, C. (2004). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Drug discovery today, 9(24), 1055–1064. [Link]

  • Biftu, T., Gamble, N. F., Hesk, D., Marquis, R. W., & Vangi, M. E. (1995). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Journal of medicinal chemistry, 38(18), 3493–3500. [Link]

  • Carotti, A., Catto, M., Nicolotti, O., & Hartmann, R. W. (2016). Addressing Cytotoxicity of 1,4-biphenyl Amide Derivatives: Discovery of New Potent and Selective 17β-hydroxysteroid Dehydrogenase Type 2 Inhibitors. Bioorganic & medicinal chemistry letters, 26(1), 21–24. [Link]

  • Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry - The University of Kansas. (n.d.). The University of Kansas. [Link]

  • El-Bayoumy, K., Sharma, A. K., & Amin, S. (2014). N-Hydroxylation of 4-Aminobiphenyl by CYP2E1 Produces Oxidative Stress in a Mouse Model of Chemically Induced Liver Cancer. Toxicological sciences : an official journal of the Society of Toxicology, 139(1), 77–86. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). [Journal Not Available].

Sources

Troubleshooting inconsistent results in 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide and its derivatives (such as Compound S4) are emerging as potent allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK)[1]. Unlike clinically approved ATP-competitive inhibitors (e.g., Erlotinib) that often succumb to chemoresistance, these biphenyl-containing derivatives bind to the allosteric site, inducing intrinsic apoptosis and G2/M phase arrest[2].

However, working with novel biphenyl-carbothioamide scaffolds presents unique biochemical and biophysical challenges. This guide addresses the most common experimental inconsistencies and provides self-validating protocols to ensure robust, reproducible data.

FAQ 1: Why are my IC50 values highly variable across different assays in HCT-116 and A549 cells?

The Causality: The biphenyl core of 4'-hydroxybiphenyl-4-carbothioamide is highly hydrophobic. When transitioning the compound from a 100% DMSO stock into aqueous cell culture media, it is highly prone to micro-precipitation. If the compound forms colloidal aggregates, the effective bioavailable concentration drops precipitously, leading to artificially high or wildly fluctuating IC50 values.

Self-Validating Protocol: Aqueous Dispersion and Treatment To guarantee accurate dosing, the preparation must be validated before it is applied to your cell cultures.

  • Stock Preparation: Dissolve the lyophilized compound in anhydrous DMSO to create a 10 mM stock.

    • Validation Check: Measure absorbance at 600 nm; the solution must be optically clear with an OD identical to pure DMSO.

  • Intermediate Dilution: Dilute the stock into warm (37°C) complete culture media to achieve a 10x working concentration (ensure final DMSO concentration on cells remains ≤0.5%).

    • Validation Check (Critical): Immediately analyze the intermediate dilution using Dynamic Light Scattering (DLS) or phase-contrast microscopy. The absence of light scattering or microcrystals validates successful aqueous dispersion. If aggregates are detected, titrate with a biologically inert surfactant (e.g., 0.1% Tween-80) until the DLS signal normalizes.

  • Cell Treatment: Apply the validated solution to HCT-116 or A549 cells.

    • Validation Check: Include Erlotinib as a positive control to verify the intrinsic sensitivity and proper functioning of your specific cell batch[1].

Table 1: Expected Cytotoxicity Profile of 4'-Hydroxybiphenyl-4-carbothioamide Derivatives

Cell LineTissue OriginExpected IC50 RangeMechanistic Readout
HCT-116 Colorectal CarcinomaComparable to ErlotinibIntrinsic Apoptosis / G2/M Arrest
A549 Lung Carcinoma19.4 - 21.6 µg/mLCytotoxicity
HeLa Cervical Carcinoma17.0 - 21.0 µg/mLCytotoxicity

(Data synthesized from recent in vitro evaluations of EGFR allosteric site inhibitors[1][3].)

Troubleshooting Start Inconsistent IC50 Results Solubility 1. Assess Compound Solubility Start->Solubility DLS Dynamic Light Scattering (DLS) Check for Micro-precipitates Solubility->DLS If visible aggregates CellLine 2. Verify Cell Line Integrity Solubility->CellLine If optically clear Success Reproducible Viability Data DLS->Success Optimize DMSO ratio STR STR Profiling & Passage < 15 CellLine->STR STR->Success

Troubleshooting workflow for resolving inconsistent IC50 viability data.

FAQ 2: Flow cytometry shows no G2/M phase arrest or intrinsic apoptosis in HCT-116 cells. What is going wrong?

The Causality: Cellular response to EGFR allosteric inhibition is highly time-dependent. 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide first arrests HCT-116 cells in the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway[1]. If you harvest the cells too early (e.g., 12 hours), the apoptotic cascade has not yet initiated. If you harvest too late (e.g., 72 hours), the cells have completely fragmented into sub-G1 debris, masking the preceding G2/M arrest. Furthermore, asynchronous cell populations dilute the observable G2/M peak.

Self-Validating Protocol: Synchronized Cell Cycle & Apoptosis Assay

  • Synchronization: Seed HCT-116 cells and serum-starve (0.1% FBS) for 24 hours to synchronize the population in the G0/G1 phase.

    • Validation Check: Run a control well through Propidium Iodide (PI) staining. >85% of the population must be in the G0/G1 peak before proceeding.

  • Treatment: Replace with 10% FBS media containing the compound.

  • Dual-Timepoint Harvest:

    • Harvest at 24h for Cell Cycle Analysis (PI staining). Validation Check: Include Nocodazole (100 ng/mL) as a positive control for G2/M arrest.

    • Harvest at 48h for Apoptosis Analysis (Annexin V-FITC/PI). Validation Check: Include Staurosporine (1 µM) as a positive control for intrinsic apoptosis.

Pathway Compound 4'-Hydroxybiphenyl-4-carbothioamide (Allosteric Inhibitor) EGFR EGFR Tyrosine Kinase Allosteric Site Compound->EGFR Binding ConformationalChange Conformational Change & Kinase Inactivation EGFR->ConformationalChange Induces G2M G2/M Phase Arrest ConformationalChange->G2M Cell Cycle Block Apoptosis Intrinsic Apoptotic Pathway G2M->Apoptosis Prolonged Arrest

Mechanism of EGFR allosteric inhibition and apoptosis induction.

FAQ 3: How do I confirm the compound is binding to the allosteric site and not the ATP-binding pocket?

The Causality: Many researchers observe kinase inhibition but fail to confirm the mode of inhibition. To be classified as a true allosteric inhibitor, the compound's efficacy (IC50) must be independent of intracellular ATP concentrations[2]. In contrast, ATP-competitive inhibitors like Erlotinib will show a dramatic loss of potency (higher IC50) as ATP concentrations increase due to direct competition for the active site.

Self-Validating Protocol: ATP-Dependent Kinase Assay

  • Assay Setup: Prepare recombinant EGFR TK domain in a standard kinase buffer.

  • Stratified ATP Dosing: Run the in vitro kinase assay at three distinct ATP concentrations: 10 µM, 100 µM, and 1 mM.

  • Inhibitor Titration: Titrate 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide across a 10-point concentration curve for each ATP condition.

    • Validation Check (The Self-Validating Matrix): Run Erlotinib alongside your compound. Erlotinib's IC50 must shift to the right (increase) at 1 mM ATP. If 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide's IC50 remains constant across all three ATP concentrations, you have definitively validated non-competitive, allosteric binding.

Sources

Validation & Comparative

Head-to-head comparison of different synthesis routes for 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel thioamide-containing therapeutics and advanced materials grows, selecting the optimal synthetic route for complex biphenyl scaffolds becomes critical. 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide is a highly valuable building block, but its synthesis presents unique chemoselectivity challenges—specifically, managing the reactivity of the unprotected phenol and preventing the sulfur moiety from interfering with transition-metal catalysts.

This guide provides a comprehensive, head-to-head evaluation of three distinct synthetic strategies: Convergent Suzuki-Miyaura Coupling (Route A) , Linear Amide Thionation (Route B) , and Late-Stage Nitrile Thiolysis (Route C) .

Strategic Overview & Mechanistic Pathways

The synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide can be approached by either constructing the biphenyl core after the thioamide is installed, or by functionalizing a pre-existing biphenyl framework.

SynthesisRoutes Target 4'-Hydroxy-[1,1'-biphenyl] -4-carbothioamide SM_A1 4-Bromobenzothioamide RouteA Route A: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 SM_A1->RouteA SM_A2 (4-Hydroxyphenyl)boronic acid SM_A2->RouteA RouteA->Target Convergent SM_B 4'-Hydroxy-[1,1'-biphenyl] -4-carboxamide RouteB Route B: Thionation Lawesson's Reagent SM_B->RouteB RouteB->Target Linear SM_C 4'-Hydroxy-[1,1'-biphenyl] -4-carbonitrile RouteC Route C: Nitrile Thiolysis NaSH, MgCl2, DMF SM_C->RouteC RouteC->Target Late-Stage

Fig 1: Three distinct synthetic pathways to 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide.

Quantitative Performance Comparison

The following table summarizes the operational metrics for each route. Data is normalized for a standard 10 mmol laboratory scale.

MetricRoute A: Suzuki-MiyauraRoute B: Amide ThionationRoute C: Nitrile Thiolysis
Overall Yield 65 - 75%50 - 60% (unprotected)85 - 95%
Reaction Time 12 - 16 hours4 - 8 hours2 - 4 hours
Chemoselectivity Moderate (Pd poisoning risk)Low (Phenol side-reactions)High (Phenol untouched)
Purification Silica Gel ChromatographyFluorous SPE / ChromatographyAqueous Precipitation
Environmental Impact High (Heavy metals, solvents)High (Smelly P/S byproducts)Low (Aqueous workup)

In-Depth Route Analysis & Validated Protocols

Route A: Convergent Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: This route builds the biphenyl core by coupling 4-bromobenzothioamide with (4-hydroxyphenyl)boronic acid. The primary challenge here is catalyst deactivation. The soft sulfur atom of the thioamide strongly coordinates to the soft Palladium(0) center. In some cases, this leads to unwanted desulfurative cross-coupling, where the C=S bond is cleaved to form a Pd-carbene intermediate [3]. To circumvent this and force the standard C-C coupling, a bulky, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized. The bidentate nature saturates the Pd coordination sphere, sterically blocking the thioamide sulfur from poisoning the catalyst.

Experimental Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromobenzothioamide (1.0 equiv, 10 mmol), (4-hydroxyphenyl)boronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (3.0 equiv, 30 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a stream of argon.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 50 mL). Subject the flask to three freeze-pump-thaw cycles to ensure complete removal of oxygen (critical to prevent homocoupling of the boronic acid).

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active bromide spot validates conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the carbonate and ensure the phenol is fully protonated. Extract, dry over Na₂SO₄, and purify via flash chromatography.

Route B: Linear Amide Thionation

Mechanistic Rationale: This route relies on the direct conversion of 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide to the thioamide using Lawesson's Reagent (LR). LR functions by forming a highly reactive dithiophosphine ylide that selectively attacks the carbonyl oxygen. However, unprotected phenols can undergo competitive O-phosphorylation. To avoid the need for protecting groups (like TBS or Benzyl ethers), modern protocols utilize a fluorous analogue of Lawesson's reagent (f-LR). This reagent provides milder thionation conditions and allows for rapid, chromatography-free purification via fluorous solid-phase extraction [2].

Experimental Protocol:

  • Preparation: Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carboxamide (1.0 equiv, 10 mmol) in anhydrous THF (40 mL) under nitrogen.

  • Thionation: Add fluorous Lawesson's reagent (0.6 equiv, 6 mmol).

  • Reaction: Stir at 60°C for 6 hours. The reaction is self-validating when the suspension turns into a clear, slightly yellow solution, indicating the consumption of the insoluble amide.

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: Load the crude residue onto a fluorous silica gel cartridge. Wash with fluorophobic solvent (e.g., MeOH/H₂O) to elute the desired thioamide, leaving the fluorous phosphorus byproducts retained on the column.

Route C: Late-Stage Nitrile Thiolysis (Recommended)

Mechanistic Rationale: Converting a nitrile directly to a thioamide is the most atom-economical and chemoselective approach. Historically, this required handling highly toxic, high-pressure H₂S gas. However, modern protocols utilize Sodium Hydrosulfide (NaSH) activated by Magnesium Chloride (MgCl₂) [1]. Causality: The Mg²⁺ ion acts as a hard Lewis acid, coordinating to the nitrogen lone pair of the nitrile. This coordination withdraws electron density from the nitrile carbon, significantly increasing its electrophilicity. This allows the relatively weak nucleophile (SH⁻) to attack the nitrile carbon at room temperature. The phenol group is completely inert under these conditions, making this a perfect self-validating, protection-free system.

Experimental Protocol:

  • Preparation: Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).

  • Activation: Add MgCl₂ hexahydrate (1.5 equiv, 15 mmol) and stir for 15 minutes to allow Lewis acid-base complexation.

  • Thiolysis: Add 70% NaSH hydrate (3.0 equiv, 30 mmol) in portions. The mixture will turn pale yellow.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Pour the reaction mixture into ice-cold 0.5 M HCl (150 mL). The acidic environment serves a dual purpose: it quenches unreacted NaSH (releasing trace H₂S, perform in a fume hood) and keeps the target molecule's phenol group protonated.

  • Isolation: The target 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide precipitates as a pure crystalline solid. Filter, wash with cold water, and dry under high vacuum.

Conclusion & Recommendations

For the synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide, Route C (Nitrile Thiolysis) is unequivocally the superior method. It bypasses the transition-metal poisoning risks of Route A and the chemoselectivity/odor issues of Route B. By utilizing MgCl₂ as a Lewis acid activator, Route C achieves near-quantitative yields at room temperature without requiring chromatographic purification or protecting group chemistry. Route A remains a viable alternative only if a library of differently substituted biphenyl thioamides is being synthesized from a common thioamide building block.

References

  • Manaka, A., & Sato, M. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications.[Link]

  • Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters.[Link]

  • Mai, S., Li, W., Li, X., Zhao, Y., & Song, Q. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications.[Link]

A Guide to Orthogonal Methodologies for Validating the Bioactivity of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide as a Putative HPPD Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust validation of a novel compound, 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide. We will explore a logical, multi-step strategy using orthogonal assays to confirm its putative inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target of significant interest in both therapeutic and herbicidal research[1].

The core principle of this guide is to move beyond a single data point and build a self-validating experimental package. In drug discovery, initial hits from high-throughput screens are frequently plagued by artifacts.[2] An orthogonal approach, which employs assays based on fundamentally different principles to interrogate the same biological question, is the industry standard for eliminating false positives and building confidence in a compound's mechanism of action.[3][4][5] This strategy is not only scientifically sound but is also increasingly expected by regulatory bodies.[4]

The subject of our investigation, 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide, possesses a biphenyl scaffold, common in medicinal chemistry[6], and a thioamide functional group. The thioamide moiety is an intriguing bioisostere of the more common amide bond and can confer unique properties such as altered hydrogen bonding capabilities, increased metabolic stability, and diverse pharmacological activities.[7][8] Based on the structural similarity of the compound's 4-hydroxyphenyl core to the natural substrate of 4-hydroxyphenylpyruvate dioxygenase (HPPD), we hypothesize that it may act as an inhibitor of this enzyme.

Our validation strategy will proceed through three distinct phases:

  • Primary Biochemical Assay: To directly measure the compound's effect on the catalytic activity of the isolated HPPD enzyme.

  • Orthogonal Cell-Based Assay: To confirm the compound's activity in a physiologically relevant cellular context.

  • Definitive Target Engagement Assay: To verify direct physical binding of the compound to the HPPD protein within intact cells.

Part 1: Primary Validation via Biochemical Enzyme Inhibition Assay

Principle & Rationale

The first and most direct method to test our hypothesis is an in vitro biochemical assay.[9][10] This approach isolates the target enzyme (HPPD) from the complex cellular environment, allowing for a clean and controlled measurement of its catalytic activity.[9] By measuring the rate of substrate conversion in the presence of varying concentrations of our test compound, we can determine its inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11] This assay directly answers the question: "Can the compound inhibit the target enzyme's function?"

The HPPD enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a reaction that consumes molecular oxygen. The activity can be monitored spectrophotometrically by tracking the decrease in absorbance of a cofactor or a coupled reaction product.

Experimental Workflow: Biochemical HPPD Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis prep_recombinant Purify Recombinant HPPD Enzyme reaction_mix Combine HPPD, Buffer, and Compound/DMSO in 384-well plate prep_recombinant->reaction_mix prep_compound Prepare Serial Dilution of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide prep_compound->reaction_mix prep_reagents Prepare Assay Buffer, Substrate (HPP), and Cofactors prep_reagents->reaction_mix reaction_init Initiate Reaction by Adding Substrate (HPP) reaction_mix->reaction_init reaction_incubate Incubate at 37°C reaction_init->reaction_incubate readout_measure Measure Kinetic Readout (e.g., Absorbance at 310 nm) over 15 minutes reaction_incubate->readout_measure analysis_rate Calculate Initial Reaction Rates readout_measure->analysis_rate analysis_ic50 Plot Dose-Response Curve & Calculate IC50 analysis_rate->analysis_ic50

Caption: Workflow for the in vitro biochemical HPPD inhibition assay.

Detailed Protocol: HPPD Spectrophotometric Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM ascorbic acid, 10 µM Fe(NH₄)₂(SO₄)₂.

    • Enzyme Stock: Prepare a 2X working stock of purified recombinant human HPPD in Assay Buffer.

    • Substrate Stock: Prepare a 4X working stock of 4-hydroxyphenylpyruvate (HPP) in Assay Buffer. The final concentration in the assay should be at or near the Km of the enzyme (e.g., 50 µM).[11]

    • Compound Stock: Prepare a 10 mM stock of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (384-well UV-transparent plate):

    • Add 200 nL of compound solution from the DMSO serial dilution plate to the appropriate wells. Add 200 nL of 100% DMSO to control wells (0% and 100% inhibition).

    • Add 10 µL of the 2X HPPD enzyme stock to all wells except the 100% inhibition controls (add 10 µL of Assay Buffer to these).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 4X HPP substrate stock to all wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the reaction by measuring the absorbance at a specific wavelength relevant to the substrate or a coupled reaction, for a period of 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_100%_inhibition) / (V₀_0%_inhibition - V₀_100%_inhibition)).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Data Presentation & Interpretation
Compound Concentration (µM)% Inhibition (Mean ± SD)
10098.5 ± 1.5
33.395.2 ± 2.1
11.189.7 ± 3.4
3.7075.1 ± 4.0
1.2351.3 ± 3.8
0.4124.6 ± 4.5
0.149.8 ± 3.1
0.052.1 ± 2.5
Biochemical IC50 1.2 µM

An IC50 value of 1.2 µM indicates that 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide is a moderately potent inhibitor of HPPD in a purified, isolated system. This is a promising initial result, but it provides no information on cellular activity.

Part 2: Orthogonal Confirmation via Cell-Based Functional Assay

Principle & Rationale

A positive result in a biochemical assay is a necessary but insufficient step. Many biochemically active compounds fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability.[12] A cell-based assay provides an essential orthogonal validation by testing the compound's activity in a living system.[13]

Here, we will use a human cell line (e.g., HEK293) engineered to express HPPD. We will treat these cells with our compound and then measure the accumulation of the substrate (or depletion of the product) in the cell culture medium. This assay design answers the more physiologically relevant question: "Can the compound enter a cell and inhibit the target's function in its native environment?"

Experimental Workflow: Cell-Based HPPD Assay

cluster_cell_culture Cell Culture & Treatment cluster_reaction Substrate Challenge & Readout cluster_analysis Analysis culture_seed Seed HPPD-expressing HEK293 cells in 96-well plates culture_incubate Incubate 24 hours culture_seed->culture_incubate culture_treat Treat cells with serial dilution of compound for 4 hours culture_incubate->culture_treat reaction_add Add membrane-permeable substrate to media culture_treat->reaction_add reaction_incubate Incubate for 18 hours reaction_add->reaction_incubate reaction_collect Collect supernatant reaction_incubate->reaction_collect analysis_lcms Quantify substrate/product levels via LC-MS reaction_collect->analysis_lcms analysis_ic50 Normalize data and calculate cellular IC50 analysis_lcms->analysis_ic50

Caption: Workflow for the cell-based HPPD functional assay.

Detailed Protocol: Cell-Based HPPD Activity Assay
  • Cell Culture:

    • Seed HEK293 cells stably expressing human HPPD into a 96-well cell culture plate at a density of 20,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include DMSO-only vehicle controls.

    • Incubate for 4 hours to allow for compound uptake.

  • Substrate Challenge and Readout:

    • Add the HPPD substrate to the wells.

    • Incubate for an additional 18 hours.

    • After incubation, carefully collect the cell culture supernatant for analysis.

    • Quantify the levels of the HPPD substrate and its product, homogentisate, in the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Data Analysis:

    • Calculate the product/substrate ratio for each well.

    • Normalize the data to the vehicle-treated controls (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the % Inhibition versus log[Inhibitor Concentration] and fit the data to determine the cellular IC50 value.

Data Presentation & Interpretation
Compound Concentration (µM)% Inhibition (Mean ± SD)
10099.1 ± 2.3
33.396.8 ± 3.1
11.191.5 ± 4.5
3.7068.2 ± 5.1
1.2345.7 ± 4.9
0.4118.9 ± 5.3
0.145.4 ± 3.8
0.050.9 ± 2.1
Cellular IC50 1.5 µM

The cellular IC50 of 1.5 µM is highly consistent with the biochemical IC50 of 1.2 µM. This concordance is a strong indicator that the compound effectively penetrates the cell membrane, is not subject to significant efflux or metabolism over the assay duration, and successfully inhibits HPPD in the complex intracellular milieu.

Part 3: Definitive Target Engagement using Cellular Thermal Shift Assay (CETSA)

Principle & Rationale

While the first two assays confirm functional inhibition, they do not definitively prove that the compound's effect is mediated by direct physical binding to HPPD. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that provides this crucial evidence.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[16][17]

By treating intact cells with the compound, heating them across a range of temperatures, and then quantifying the amount of soluble HPPD protein remaining, we can observe a "thermal shift" in the presence of a binding ligand.[14][17] A positive CETSA result provides direct, undeniable evidence of target engagement in a physiological setting.[14]

Experimental Workflow: CETSA

cluster_treatment Cell Treatment & Heat Shock cluster_lysis Lysis & Fractionation cluster_analysis Detection & Analysis treat_cells Treat cell suspension with Compound or DMSO (Vehicle) heat_shock Aliquot and heat samples across a temperature gradient (e.g., 40-70°C) in a thermocycler for 3 min treat_cells->heat_shock lysis_cells Lyse cells via freeze-thaw cycles heat_shock->lysis_cells centrifuge Centrifuge at high speed (20,000 x g) to pellet aggregated proteins lysis_cells->centrifuge collect_supernatant Collect supernatant (soluble protein fraction) centrifuge->collect_supernatant sds_page Analyze soluble fractions by SDS-PAGE & Western Blot collect_supernatant->sds_page wb_detect Probe with anti-HPPD antibody sds_page->wb_detect analysis_curve Quantify band intensity and plot Melt Curve to observe shift wb_detect->analysis_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for HPPD Target Engagement
  • Cell Treatment:

    • Harvest cultured cells (e.g., HEK293 expressing HPPD) and resuspend them in PBS with protease inhibitors.

    • Divide the cell suspension into two aliquots. Treat one with 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide (at 10x the cellular IC50, e.g., 15 µM) and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments).[14]

    • Immediately cool the samples on ice for 3 minutes.[18]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14][18]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[14][18]

    • Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.

  • Detection by Western Blot:

    • Normalize the protein concentration of all supernatant samples.

    • Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HPPD, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.[14]

Data Presentation & Interpretation

A successful CETSA experiment will show that in the compound-treated samples, the HPPD protein remains soluble at higher temperatures compared to the vehicle-treated samples. This thermal stabilization is visualized as a rightward shift in the melting curve.

Representative Western Blot Result:

  • At lower temperatures (e.g., 46°C), the HPPD band is strong in both vehicle and compound lanes.

  • At an intermediate temperature (e.g., 55°C), the band in the vehicle lane is significantly fainter (protein has aggregated), while the band in the compound-treated lane remains strong.

  • At higher temperatures (e.g., 64°C), the band disappears in both lanes as the protein is fully denatured.

This observed shift is direct evidence that 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide physically binds to and stabilizes the HPPD protein inside intact cells.

Comparative Analysis and Conclusion

The strength of this validation strategy lies in the convergence of evidence from three mechanistically distinct assays. Each method probes a different aspect of the compound's interaction with its target, and together they build an undeniable case for its mechanism of action.

Summary of Validation Data
Assay TypeMethodology PrincipleKey Question AnsweredResult for Compound
Biochemical Assay Measures enzyme catalysis in vitroDoes it inhibit enzyme function?IC50 = 1.2 µM
Cell-Based Assay Measures enzyme function in situDoes it work in a living cell?IC50 = 1.5 µM
CETSA Measures thermal stabilization in situDoes it physically bind the target in cells?Positive Thermal Shift
Overall Validation Logic

start_node Hypothesis: Compound inhibits Target X assay_node assay_node decision_node decision_node result_node result_node fail_node fail_node start Hypothesis: Compound inhibits HPPD biochem Biochemical Assay: Test in vitro function start->biochem dec_biochem Active? biochem->dec_biochem cellular Cell-Based Assay: Test in situ function dec_biochem->cellular Yes stop1 Artifact or Inactive dec_biochem->stop1 No dec_cellular Active? cellular->dec_cellular cetsa CETSA: Confirm in situ binding dec_cellular->cetsa Yes stop2 Permeability/ Efflux Issue dec_cellular->stop2 No dec_cetsa Shift? cetsa->dec_cetsa validated High-Confidence Validated Hit dec_cetsa->validated Yes stop3 Indirect Effect or Off-Target dec_cetsa->stop3 No

Caption: Decision-making flowchart for orthogonal hit validation.

The collective data provides high-confidence validation that 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide is a cell-active, direct inhibitor of HPPD. The strong correlation between the biochemical and cellular IC50 values suggests good cell permeability and bioavailability at the cellular level. The positive CETSA result confirms that the observed functional inhibition is a direct consequence of the compound binding to its intended target. This rigorous, multi-faceted approach effectively de-risks the compound, providing a solid foundation for its advancement into further hit-to-lead optimization studies.[19]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed, step-by-step framework for the proper disposal of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are based on a synthesis of safety data for structurally related compounds and established best practices for chemical waste management.

Understanding the Compound: Hazard Profile and Structural Analogs
  • Biphenyl and Hydroxybiphenyl Core: Biphenyl and its hydroxylated derivatives can cause skin, eye, and respiratory irritation[1][2][3][4][5]. Some biphenyl compounds are also noted to be toxic to aquatic life with long-lasting effects[2][6][7].

  • Thioamide Group: Thioamides are sulfur-containing organic compounds. While specific toxicity data for this compound's thioamide group is unavailable, it is prudent to handle it with care, as some organosulfur compounds can be hazardous. The thermal decomposition of such compounds may release toxic gases like sulfur oxides.

  • Analogous Compounds: Safety data for compounds like 4'-cyano-4-hydroxybiphenyl and 4-hydroxybiphenyl indicate that they can be harmful if swallowed, in contact with skin, or inhaled[1][8].

Based on this information, 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide should be treated as a hazardous substance with the potential for skin and eye irritation, acute toxicity, and environmental harm.

Quantitative Data Summary: Hazard Classification of Related Compounds

For a clearer understanding of the potential risks, the following table summarizes the hazard classifications of structurally similar compounds.

CompoundCAS NumberHazard Statements
4'-Cyano-4-hydroxybiphenyl19812-93-2Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation[1][8].
4-Hydroxybiphenyl92-69-3Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Toxic to aquatic life with long lasting effects[2].
[1,1'-Biphenyl]-4-carbothioamide13363-50-3Harmful if swallowed, Causes serious eye damage, Very toxic to aquatic life.
4,4'-Dihydroxybiphenyl92-88-6Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4][5].

This data underscores the necessity of cautious handling and adherence to stringent disposal protocols.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a comprehensive, procedural guide for the safe disposal of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide from the point of generation to final disposal.

Step 1: Immediate Waste Segregation and Collection

Proper segregation at the source is the cornerstone of safe laboratory waste management.

  • Designated Waste Container: Utilize a dedicated, clearly labeled, and chemically compatible waste container for all solid waste contaminated with 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide. This includes contaminated personal protective equipment (PPE), weighing boats, and filter paper. The container should be kept closed when not in use[9].

  • Liquid Waste: For solutions containing this compound, use a separate, labeled, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide".

Step 2: Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Wear chemical safety goggles or a face shield[5][10].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber)[6]. Inspect gloves for any tears or punctures before use.

  • Protective Clothing: A lab coat is essential. For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls[10].

  • Respiratory Protection: If working with the solid compound where dust may be generated, or if handling solutions outside of a fume hood, a NIOSH-approved respirator is recommended[5][10].

Step 3: Managing Spills and Decontamination

Accidental spills must be handled promptly and safely.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Carefully sweep or scoop up the absorbed material or solid spill into a designated hazardous waste container. Avoid generating dust[1].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Contaminated Clothing: Remove any contaminated clothing and wash it before reuse[6].

Step 4: Final Disposal

The ultimate disposal of chemical waste must comply with local, state, and federal regulations.

  • Consult EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal procedures. They will provide guidance on the proper disposal vendor and any institution-specific requirements.

  • Licensed Waste Disposal: 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide waste must be disposed of through a licensed chemical waste disposal company[9]. These companies are equipped to handle and treat hazardous materials in an environmentally sound manner, often through high-temperature incineration[9].

  • Do Not Dispose Down the Drain: This compound should not be disposed of down the sanitary sewer system due to its potential environmental toxicity[5][6][9].

  • Packaging for Pickup: Ensure the waste container is securely sealed and properly labeled before collection by the disposal vendor or your institution's EHS personnel.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide.

DisposalWorkflow Disposal Decision Workflow for 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide A Waste Generation (Solid or Liquid) B Is the waste container properly labeled and segregated? A->B C Label and segregate waste immediately in a designated hazardous waste container. B->C No D Is this a spill? B->D Yes C->D E Follow Spill & Decontamination Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect 4. Decontaminate D->E Yes F Store waste in a secure, designated area. D->F No E->F G Contact Environmental Health & Safety (EHS) for disposal guidance. F->G H Arrange for pickup by a licensed chemical waste disposal vendor. G->H I Final Disposal (e.g., Incineration) H->I

Caption: Decision workflow for the safe disposal of 4'-Hydroxy-[1,1'-biphenyl]-4-carbothioamide.

References

  • Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. Environmental Protection Department. [Link]

  • Golubović, T., & Ilić Petković, A. (2023). LEGAL REGULATIONS IN THE FIELD OF POLYCHLORINATED BIPHENYLS MANAGEMENT. [Link]

  • The Environmental Protection (Disposal of Polychlorinated Biphenyls and other Dangerous Substances) (England and Wales) Regulations 2000. Legislation.gov.uk. [Link]

  • Safety data sheet - CPAchem. (May 29, 2025). [Link]

  • RISK-BASED DISPOSAL FOR POLYCHLORINATED BIPHENYL (PCB) REMEDIATION WASTE LESS THAN 50PPM. American Public Power Association. [Link]

  • A DIRECTIVE ISSUED TO PHASE-OUT THE USE OF POLYCHLORINATED BIPHENYLS MATERIALS AND POLYCHLORINATED B. (2022). [Link]

  • (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.